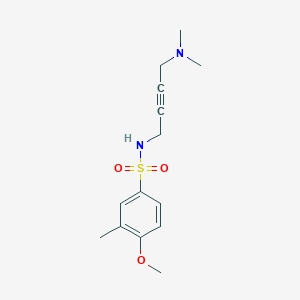

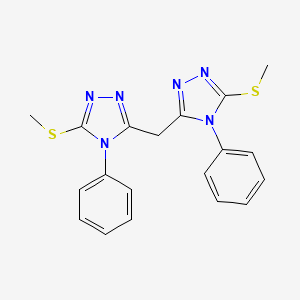

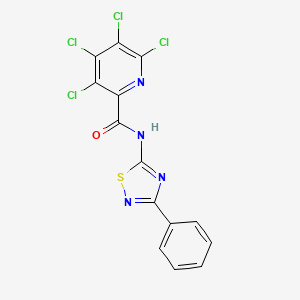

![molecular formula C26H21N3O5 B2521135 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one CAS No. 1326901-97-6](/img/structure/B2521135.png)

4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one is a heterocyclic molecule that includes an isoquinoline moiety substituted with oxadiazole and methoxyphenyl groups. This structure suggests potential biological activity, given the pharmacological importance of isoquinoline derivatives in medicinal chemistry.

Synthesis Analysis

The synthesis of related isoquinoline derivatives has been explored in various studies. For instance, the synthesis of pyrazolo[3,4-c]isoquinoline derivatives involves the reaction of 4-aryl-5-aminopyrazoles with aromatic and heterocyclic aldehydes in strong acidic media, leading to cyclization and dehydrogenation steps to form the final products . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be complex, with the potential for various substituents to influence the overall shape and electronic distribution. Single crystal X-ray structures can provide confirmation of the product structures formed in these reactions . The presence of oxadiazole and methoxy groups in the compound of interest would likely contribute to its electronic properties and potential interactions with biological targets.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo a range of chemical reactions. For example, the reductive cyclization of tetrahydroisoquinoline with triethyl phosphite can yield benzimidazo[2,1-a]isoquinoline derivatives . The oxadiazole moiety in the compound of interest could also participate in chemical reactions, potentially serving as a reactive site for further functionalization or interaction with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives can vary widely depending on their specific substituents. The presence of methoxy and oxadiazole groups would influence properties such as solubility, melting point, and reactivity. These properties are crucial for determining the compound's suitability for drug development, including its pharmacokinetics and pharmacodynamics.

Wissenschaftliche Forschungsanwendungen

Metabolic Pathway and Electrochemical Oxidation

Metabolism of P-glycoprotein Inhibitors : A study identified the in vitro and in vivo metabolic pathways of HM-30181, a P-glycoprotein inhibitor, which shares structural similarities with the compound of interest. Metabolites were identified through rat liver microsomal incubation and analysis of feces and urine samples from rats, highlighting the compound's metabolic transformation via O-demethylation, hydrolysis, and hydroxylation (Paek et al., 2006).

Electrochemical Oxidation : Research on the electrochemical oxidation of aromatic ethers, including compounds structurally related to the query compound, has provided insights into the cyclization and oxidation processes that yield various derivatives. This study underscores the potential for synthesizing complex heterocycles and biphenyl derivatives through electrochemical means (Carmody et al., 1980).

Biological Evaluation and Antimicrobial Activities

Antibacterial and Antifungal Activities : A series of derivatives, including those with the 1,3,4-oxadiazole moiety, were synthesized and evaluated for their antibacterial and antifungal activities. The study highlights the potential of these compounds in combating microbial infections, offering a basis for further pharmaceutical development (Sirgamalla & Boda, 2019).

Thermo-Physical Characterization : The thermo-physical properties of 1,3,4-oxadiazole derivatives were systematically characterized, shedding light on their density, viscosity, and ultrasonic sound velocity. This research aids in understanding the compound's behavior in different solvents, which is crucial for its application in various scientific and industrial processes (Godhani et al., 2013).

Synthesis and Characterization

Synthesis of Isoquinoline Derivatives : Research on the synthesis of novel isoquinoline derivatives, including those incorporating the 1,3,4-oxadiazole scaffold, provides insights into their potential cytotoxic activity against cancer cell lines. This demonstrates the compound's relevance in the development of new anticancer agents (Qiao et al., 2015).

Characterization and Electroluminescence Behaviour : The synthesis and characterization of π-conjugated imidazole–isoquinoline derivatives highlight their highly fluorescent properties and potential applications in organic light-emitting diodes (OLEDs). This research points to the utility of such compounds in electronic and optoelectronic devices (Nagarajan et al., 2014).

Eigenschaften

IUPAC Name |

4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O5/c1-31-18-10-8-17(9-11-18)29-15-23(21-6-4-5-7-22(21)26(29)30)25-27-24(28-34-25)16-12-19(32-2)14-20(13-16)33-3/h4-15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKYQBBAHQLSNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

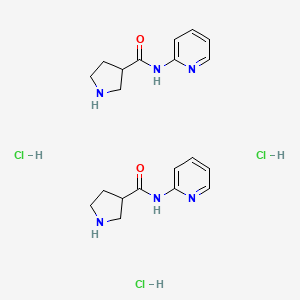

![2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile](/img/structure/B2521056.png)

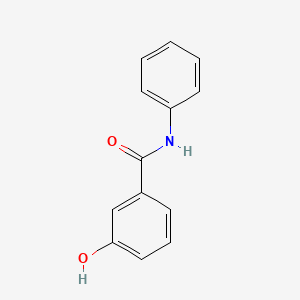

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]pyran-4-one](/img/structure/B2521059.png)

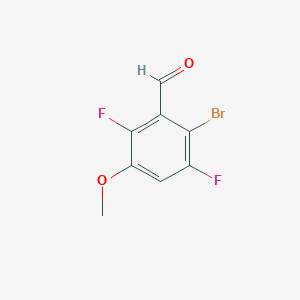

![N-(2,5-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2521064.png)

![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline](/img/structure/B2521073.png)